molecular formula C15H14ClNO2S B11945410 2-(4-Chlorophenoxy)-4'-(methylthio)acetanilide

2-(4-Chlorophenoxy)-4'-(methylthio)acetanilide

Cat. No.: B11945410
M. Wt: 307.8 g/mol
InChI Key: RNWFPTBUDZKZGD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-4’-(methylthio)acetanilide is an organic compound that features a chlorophenoxy group and a methylthio group attached to an acetanilide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-4’-(methylthio)acetanilide typically involves the reaction of 4-chlorophenol with 4’-methylthioacetanilide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Chlorophenoxy)-4’-(methylthio)acetanilide may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-4’-(methylthio)acetanilide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenoxy)-4’-(methylthio)acetanilide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-4’-(methylthio)acetanilide involves its interaction with specific molecular targets. The chlorophenoxy group may interact with enzymes or receptors, leading to changes in cellular processes. The methylthio group can undergo metabolic transformations, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)acetanilide: Lacks the methylthio group, which may affect its reactivity and biological activity.

    4’-Methylthioacetanilide: Lacks the chlorophenoxy group, leading to different chemical properties and applications.

Uniqueness

2-(4-Chlorophenoxy)-4’-(methylthio)acetanilide is unique due to the presence of both the chlorophenoxy and methylthio groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.

Properties

Molecular Formula

C15H14ClNO2S

Molecular Weight

307.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(4-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C15H14ClNO2S/c1-20-14-8-4-12(5-9-14)17-15(18)10-19-13-6-2-11(16)3-7-13/h2-9H,10H2,1H3,(H,17,18)

InChI Key

RNWFPTBUDZKZGD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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